molecular formula C8H6Cl2N2O2 B3014669 7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride CAS No. 1820717-31-4

7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride

Cat. No. B3014669
CAS RN: 1820717-31-4
M. Wt: 233.05
InChI Key: AZNXELBKUYSULK-UHFFFAOYSA-N
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Description

“7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole is produced by condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . There are also other methods of synthesis, such as the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The imidazole ring shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively . It possesses intramolecular hydrogen bonding .

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including 7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride, have been investigated for their antitumor potential. Researchers have synthesized related compounds and evaluated their efficacy against various cancer cell lines. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine exhibited antitumor activity against MCF-7 and CaCo-2 cells .

Chemoselective Esterification

7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride can serve as a reagent in chemoselective esterification reactions. It participates in the formation of ester bonds with carboxylic acids, making it useful in synthetic chemistry .

Functional Molecules Synthesis

Imidazoles are key components in functional molecules used across various applications. Researchers have focused on regiocontrolled synthesis of substituted imidazoles, emphasizing the bonds formed during imidazole formation. These molecules find utility in drug development, materials science, and other fields .

Other Potential Applications

Beyond the mentioned fields, further research may uncover additional applications for this compound. Imidazole derivatives often exhibit diverse biological activities, including antibacterial, anti-inflammatory, antiviral, and antioxidant properties. Investigating its potential in these areas could yield valuable insights.

Safety and Hazards

Imidazole may cause respiratory irritation. It also causes skin irritation and serious eye irritation .

properties

IUPAC Name

7-chloro-3H-benzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2.ClH/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6;/h1-3H,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNXELBKUYSULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride

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